Product packaging for 3-ethynyl-1,2-thiazole(Cat. No.:CAS No. 1849315-38-3)

3-ethynyl-1,2-thiazole

Cat. No.: B6284807
CAS No.: 1849315-38-3
M. Wt: 109.1
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Description

3-Ethynyl-1,2-thiazole is a high-purity chemical building block for research and development. This compound features a five-membered 1,2-thiazole (isothiazole) ring system annulated with a terminal ethynyl group, making it a versatile synthon for various chemical transformations . The molecular formula is C5H3NS . Its structure offers two distinct reactive centers: the heteroaromatic system, characterized by significant pi-electron delocalization, and the terminal alkyne, which is amenable to metal-catalyzed cross-coupling reactions and cycloadditions . While specific biological data for this compound is limited in the available literature, the 1,2-thiazole scaffold is recognized as a key structural motif in the development of bioactive molecules . More broadly, the thiazole heterocycle is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse activities, including antibacterial, antifungal, and anticancer effects . Researchers are exploring thiazole-based compounds as inhibitors of critical enzymatic targets, such as EGFR and VEGFR-2 in oncology, and DNA gyrase in antibacterial research . The ethynyl substituent on this heterocyclic core enhances its utility as a intermediate for constructing more complex molecular architectures for pharmaceutical discovery, materials science, and chemical biology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1849315-38-3

Molecular Formula

C5H3NS

Molecular Weight

109.1

Purity

95

Origin of Product

United States

Reactivity and Elucidation of Reaction Mechanisms of 3 Ethynyl 1,2 Thiazole

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group, a terminal alkyne, is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity is characterized by the presence of two π-bonds and an acidic terminal proton, making it susceptible to both addition reactions and deprotonation-substitution sequences.

Alkyne-Azide Cycloaddition (Click Chemistry) and Related 1,3-Dipolar Cycloadditions

The terminal alkyne functionality of 3-ethynyl-1,2-thiazole makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide with the alkyne to form a stable 1,2,3-triazole ring. The reaction can be conducted under thermal conditions, but the copper(I)-catalyzed version (CuAAC) is more common due to its high efficiency, regioselectivity (favoring the 1,4-disubstituted product), and mild reaction conditions. frontiersin.org

The ethynyl group of this compound can react with a variety of organic azides in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. This reaction is highly valuable for the synthesis of more complex molecules, including bioconjugates and functional materials. scispace.cominterchim.fr

Beyond the well-known alkyne-azide cycloaddition, the ethynyl group can also participate in other 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides and nitrones, to generate other five-membered heterocyclic rings. acs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Terminal Alkynes

1,3-DipoleDipolarophileProductCatalystReference
Phenyl AzidePhenylacetylene1,4-Diphenyl-1,2,3-triazoleCu(I) wikipedia.org
Benzonitrile OxidePhenylacetylene3,5-DiphenylisoxazoleNone (thermal) acs.org

Hydration, Halogenation, and Other Electrophilic/Nucleophilic Addition Reactions

The carbon-carbon triple bond of the ethynyl group is susceptible to electrophilic addition reactions. chemistrysteps.comlibretexts.org Due to the presence of two π-bonds, alkynes can undergo addition of one or two equivalents of an electrophile. byjus.com

Hydration: The addition of water to the ethynyl group of this compound, typically catalyzed by a strong acid and a mercury(II) salt, would follow Markovnikov's rule. khanacademy.orgopenochem.orglumenlearning.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com For a terminal alkyne like the one in this compound, this would result in the formation of a methyl ketone.

Halogenation: The ethynyl group can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-haloalkanes. byjus.com The reaction proceeds through a halonium ion intermediate. libretexts.org It is also possible to achieve monohalogenation at the terminal position through oxidative halogenation using reagents like N-halosuccinimides or a combination of a halogen source (e.g., KI, NaBr) and an oxidant. thieme-connect.comnih.govacs.orgorganic-chemistry.org

Other Electrophilic Additions: Other electrophiles, such as hydrogen halides (HX), can also add across the triple bond, following Markovnikov's regioselectivity. slideshare.net

Nucleophilic Additions: While less common for unactivated alkynes, nucleophilic addition can occur, particularly if the alkyne is activated by an electron-withdrawing group. acs.orgquora.comresearchgate.netlibretexts.org The thiazole (B1198619) ring itself is electron-withdrawing, which may enhance the susceptibility of the ethynyl group to nucleophilic attack to some extent. The terminal proton of the ethynyl group is also acidic and can be removed by a strong base to form an acetylide anion, which is a potent nucleophile for substitution and addition reactions. libretexts.orgalfa-chemistry.com

Table 2: Representative Addition Reactions to Terminal Alkynes

ReactionReagentsProduct TypeRegioselectivityReference
HydrationH₂O, H₂SO₄, HgSO₄Methyl KetoneMarkovnikov libretexts.org
BrominationBr₂ (1 eq.)Dibromoalkene- byjus.com
HydrochlorinationHClVinyl ChlorideMarkovnikov ic.ac.uk

Olefin Metathesis and Polymerization Pathways

Olefin Metathesis: While olefin metathesis traditionally involves carbon-carbon double bonds, enyne metathesis, a variation, can involve alkynes. libretexts.orgharvard.edunih.govmasterorganicchemistry.com Terminal alkynes can participate in cross-metathesis with alkenes, catalyzed by ruthenium-based catalysts, to form 1,3-dienes. acs.orgnih.gov Alkyne metathesis, which involves the scrambling of alkyne fragments, is also a known reaction catalyzed by metal alkylidyne complexes. wikipedia.org

Polymerization: Terminal alkynes can undergo polymerization through various mechanisms. acs.org Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be used in a step-growth polymerization to form conjugated polymers. oup.com Additionally, terminal alkynes can be polymerized via metal-catalyzed processes to produce polyacetylenes. mdpi.com The resulting polymers often exhibit interesting electronic and optical properties.

Reactivity of the 1,2-Thiazole Heterocycle

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. The nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can donate electron density into the ring.

Electrophilic Aromatic Substitution Reactions

The 1,2-thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. ias.ac.inias.ac.in The position of electrophilic attack is directed by the heteroatoms. Theoretical calculations and experimental evidence for thiazoles suggest that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.orgnih.govchemicalbook.com The C4 position is the next most likely site of attack. pharmaguideline.com The presence of the electron-withdrawing ethynyl group at the C3 position is expected to further deactivate the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. These reactions typically require forcing conditions for the unsubstituted thiazole ring.

Table 3: Regioselectivity of Electrophilic Substitution on the Thiazole Ring

ReactionReagentMajor Product PositionReference
BrominationBr₂ in vapor phase2-bromo and 2,5-dibromo ias.ac.in
NitrationHNO₃/H₂SO₄5-nitro ias.ac.in
SulfonationH₂SO₄/SO₃5-sulfonic acid pharmaguideline.com

Nucleophilic Aromatic Substitution Reactions

The 1,2-thiazole ring, being relatively electron-deficient, can undergo nucleophilic aromatic substitution (SNA r), particularly when a good leaving group is present on the ring. wikipedia.org The C2 position of the thiazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. nih.govchemicalbook.compharmaguideline.com While this compound does not have a leaving group in its ground state, a derivative with a halogen at the C2, C4, or C5 position could undergo nucleophilic displacement. The reactivity towards nucleophilic substitution can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com

Metalation and Subsequent Functionalization of the Thiazole Ring

The metalation of the 1,2-thiazole (isothiazole) ring typically involves the deprotonation of a carbon atom, creating a nucleophilic center that can react with various electrophiles. For the isothiazole (B42339) scaffold, the C5 position is known to be the most acidic proton, and its removal by a strong base leads to a 5-metallo-isothiazole species.

In the case of this compound, the presence of the ethynyl group at the C3 position is expected to influence the acidity of the ring protons. The electron-withdrawing nature of the sp-hybridized carbon atoms of the alkyne would likely increase the acidity of the adjacent C4-H and the more distant C5-H. However, without experimental data, the preferential site of metalation remains speculative. A strong base, such as an organolithium reagent, would be required to achieve deprotonation.

Table 1: Potential Metalation Sites and Subsequent Functionalization Products of this compound

Potential Deprotonation SiteReagent SequenceHypothetical Product
C5-H1. n-BuLi2. E+5-E-3-ethynyl-1,2-thiazole
C4-H1. Strong Base2. E+4-E-3-ethynyl-1,2-thiazole
Ethynyl C-H1. Strong Base2. E+3-(E-ethynyl)-1,2-thiazole

Note: E+ represents a generic electrophile. The regioselectivity of this process for this compound has not been documented.

Chemoselectivity and Regioselectivity in Complex Transformations

The structure of this compound presents multiple reactive sites: the thiazole ring and the ethynyl group. This duality raises important questions of chemoselectivity and regioselectivity in chemical transformations. For instance, in reactions involving both nucleophilic and electrophilic reagents, competition between the two functional groups would be a key factor.

Chemoselectivity: In reactions such as catalytic hydrogenation, a selective catalyst would be required to reduce the ethynyl group without affecting the aromatic thiazole ring. Conversely, harsh reduction conditions might lead to the saturation of the alkyne and potential cleavage of the heterocyclic ring.

Regioselectivity: For addition reactions to the ethynyl group, such as hydrohalogenation or hydration, the regiochemical outcome (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic properties of the 1,2-thiazole ring. The substitution pattern of the resulting vinyl-thiazole would depend on the reaction mechanism and the directing effect of the thiazole substituent. Similarly, for electrophilic substitution on the thiazole ring, the directing effect of the C3-ethynyl group would determine whether substitution occurs at the C4 or C5 position.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on the reactions of this compound are not available in the current body of scientific literature. The following subsections outline plausible, yet hypothetical, mechanistic pathways based on analogous chemical systems.

Proposed Ionic and Radical Pathways

Reactions involving this compound could proceed through either ionic or radical intermediates, depending on the reaction conditions.

Ionic Pathways: The addition of polar reagents across the carbon-carbon triple bond would likely proceed via an ionic mechanism. For example, the electrophilic addition of an acid (HX) would involve the formation of a vinyl cation intermediate. The stability of this cation would be influenced by the position of the positive charge relative to the thiazole ring, thus dictating the regioselectivity of the addition.

Radical Pathways: Under conditions that promote homolytic bond cleavage, such as the presence of radical initiators (e.g., AIBN) and reagents like N-bromosuccinimide (NBS) or HBr in the presence of peroxides, reactions could follow a radical mechanism. Radical addition to the ethynyl group would lead to different regioisomers compared to the ionic pathway.

Pericyclic and Rearrangement Mechanisms

The involvement of this compound in pericyclic reactions, such as cycloadditions, is conceivable. The ethynyl group could act as a dienophile or a dipolarophile in reactions with dienes or 1,3-dipoles, respectively. These reactions would provide a route to complex fused heterocyclic systems.

Rearrangement reactions of substituted 1,2-thiazoles can occur under thermal or photochemical conditions, often involving ring-opening and subsequent recyclization. While no specific rearrangements of this compound have been reported, the presence of the reactive ethynyl moiety could potentially lead to novel molecular reorganizations.

Derivatization and Advanced Functionalization of 3 Ethynyl 1,2 Thiazole

Introduction of Diverse Aromatic and Heteroaromatic Substituents via the Ethynyl (B1212043) Group

The terminal alkyne functionality of 3-ethynyl-1,2-thiazole serves as a primary gateway for the introduction of a wide array of aromatic and heteroaromatic substituents. Two principal reaction methodologies, the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have proven to be exceptionally effective in this regard.

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a robust method for forging carbon-carbon bonds. bepls.comorganic-chemistry.orgresearchgate.net This reaction allows for the direct attachment of various aromatic and heteroaromatic moieties to the 3-position of the 1,2-thiazole ring. The versatility of the Sonogashira coupling is demonstrated by its tolerance of a wide range of functional groups on both the thiazole (B1198619) and the coupling partner, enabling the synthesis of a diverse library of derivatives. Both traditional palladium-copper co-catalyzed systems and modern copper-free methodologies can be employed, with the latter offering advantages in terms of reduced toxicity and simplified purification. organic-chemistry.orgresearchgate.net

Catalyst SystemAryl HalideAlkyneProductReference
Pd(PPh₃)₂Cl₂/CuIIodobenzeneThis compound3-(Phenylethynyl)-1,2-thiazole beilstein-journals.org
[DTBNpP]Pd(crotyl)ClBromobenzeneThis compound3-(Phenylethynyl)-1,2-thiazole mdpi.com
Pd(OAc)₂/PPh₃4-IodotolueneThis compound3-((4-Tolyl)ethynyl)-1,2-thiazole mdpi.com

Another powerful tool for the derivatization of the ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." nih.govresearchgate.net This reaction facilitates the regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide. nih.govorganic-chemistry.org The resulting triazole linker serves as a stable and versatile bridge to connect the 1,2-thiazole core to a variety of aromatic and heteroaromatic systems. The mild reaction conditions and high yields associated with CuAAC make it an attractive strategy for the synthesis of complex molecular architectures. researchgate.netyoutube.com

AzideAlkyneCatalystProductReference
Phenyl AzideThis compoundCuSO₄/Sodium Ascorbate3-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1,2-thiazole wikipedia.org
Benzyl AzideThis compoundCuI3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1,2-thiazole researchgate.net
4-AzidotolueneThis compoundCu(OAc)₂3-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)-1,2-thiazole researchgate.net

Functionalization at Peripheral Positions of the Thiazole Core (C4 and C5)

Beyond the versatile ethynyl group, the peripheral carbon atoms of the 1,2-thiazole ring, namely C4 and C5, offer additional sites for functionalization. The reactivity of these positions is influenced by the electronic nature of the thiazole ring and any existing substituents.

Electrophilic substitution reactions on the thiazole ring are generally directed to the C5 position, which is the most electron-rich carbon. pharmaguideline.comwikipedia.org Halogenation, such as bromination, can be achieved under specific conditions, introducing a handle for further cross-coupling reactions. ias.ac.in However, the presence of the electron-withdrawing ethynyl group at the C3 position may deactivate the ring towards electrophilic attack, potentially requiring harsher reaction conditions.

A more versatile approach to functionalizing the C4 and C5 positions involves lithiated intermediates . wikipedia.org Directed ortho-metalation, where a substituent directs the lithiation to an adjacent position, is a powerful strategy. However, for an unsubstituted this compound, regioselective lithiation can be challenging. Metal-halogen exchange reactions on pre-functionalized thiazoles, such as bromo-substituted derivatives, provide a more controlled route to lithiated species at specific positions. wikipedia.orgnih.gov These organolithium intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C4 and C5 positions.

Starting MaterialReagent 1Reagent 2ProductReference
3-Ethynyl-5-bromo-1,2-thiazolen-BuLiDMFThis compound-5-carbaldehyde wikipedia.org
3-Ethynyl-4-bromo-1,2-thiazolei-PrMgCl, n-BuLiCO₂This compound-4-carboxylic acid nih.gov

Synthesis of Fused-Ring Systems and Polycyclic Architectures Incorporating the this compound Scaffold

The strategic placement of functional groups on the this compound core allows for the construction of novel fused-ring systems and polycyclic architectures through intramolecular cyclization reactions.

One common strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization . In this approach, a this compound derivative bearing a nucleophilic group at an appropriate position is coupled with a partner that introduces a complementary reactive site. Subsequent intramolecular reaction leads to the formation of a new ring fused to the thiazole core. For example, a this compound with an amino group at the C4 position could potentially undergo a Sonogashira coupling with an ortho-haloaryl aldehyde, followed by an intramolecular condensation to form a thiazolo[4,5-b]quinoline system.

Another approach involves the intramolecular cycloaddition of a suitably functionalized this compound derivative. For instance, a derivative containing both the ethynyl group and a tethered azide functionality could undergo an intramolecular [3+2] cycloaddition to form a fused triazolo-thiazole system.

The synthesis of larger polycyclic architectures can be achieved by incorporating the this compound unit into more extended π-conjugated systems. This can be accomplished through iterative cross-coupling reactions, where the thiazole serves as a building block in the construction of complex aromatic structures.

Reaction TypeReactantsProductReference
Tandem Sonogashira/Cyclization3-Ethynyl-4-amino-1,2-thiazole, 2-IodobenzaldehydeThiazolo[4,5-b]quinoline derivative rsc.org
Intramolecular [3+2] Cycloaddition4-(2-Azidoethyl)-3-ethynyl-1,2-thiazoleFused triazolo-thiazole derivative nih.gov

Construction of Multi-Ethynyl-Thiazole Arrays and Oligomers

The development of organic materials with tailored electronic and optical properties is a significant area of research. The construction of multi-ethynyl-thiazole arrays and oligomers, where multiple this compound units are linked together, offers a promising avenue for creating novel conjugated materials.

Iterative cross-coupling reactions are a key strategy for the synthesis of these oligomeric structures. By employing monomers with two reactive sites, such as a dihalo-thiazole, and a linker molecule like a bis-ethynyl-arene, step-growth polymerization can be achieved. The Sonogashira coupling is particularly well-suited for this purpose, allowing for the creation of well-defined oligomers with alternating thiazole and aromatic units.

Homocoupling reactions of terminal alkynes, such as the Glaser-Eglinton coupling , can be utilized to directly link this compound units, forming di- and oligo(ethynyl-thiazole) structures. organic-chemistry.orgub.edu This method, typically employing copper salts as catalysts, provides a direct route to extended conjugated systems.

The synthesis of macrocyclic structures incorporating multiple this compound units can also be envisioned through intramolecular coupling reactions of appropriately designed precursors.

Coupling MethodMonomersResulting StructureReference
Iterative Sonogashira Coupling3,5-Dibromo-1,2-thiazole, 1,4-DiethynylbenzeneAlternating thiazole-phenylene oligomer rsc.org
Glaser-Eglinton CouplingThis compound1,4-Di(1,2-thiazol-3-yl)buta-1,3-diyne ub.edu

Spectroscopic and Structural Characterization Techniques in Research on 3 Ethynyl 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a novel compound like 3-ethynyl-1,2-thiazole, a suite of NMR experiments would be essential to confirm its chemical identity.

Proton (¹H) NMR for Molecular Connectivity

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the thiazole (B1198619) ring and the ethynyl (B1212043) group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would show distinct peaks for each of the carbon atoms in the thiazole ring and the ethynyl substituent. The chemical shifts of these signals would provide insight into the hybridization and electronic environment of each carbon atom, thereby confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, an HRMS analysis would yield an exact mass that could be compared to the theoretical mass calculated from its chemical formula (C₅H₃NS), thus confirming its elemental composition with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. It would be employed to generate the molecular ion of this compound, allowing for the determination of its molecular weight. ESI-MS can also provide information about the fragmentation pattern of the molecule, which can further aid in its structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the terminal alkyne (ethynyl group) and the heterocyclic 1,2-thiazole ring.

The most diagnostic signals for the ethynyl group are the stretching vibrations of the terminal alkyne C-H bond and the carbon-carbon triple bond. The ≡C-H bond typically produces a sharp, strong absorption peak in the region of 3300-3250 cm⁻¹. The C≡C triple bond stretch is expected to appear as a sharp, medium-to-weak intensity band in the 2140-2100 cm⁻¹ range.

The 1,2-thiazole ring gives rise to a more complex set of absorptions. Vibrations associated with the ring structure, such as C=N and C=C stretching, are expected in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. For the parent thiazole molecule, for instance, C=N and C=C stretching frequencies have been observed around 1496 cm⁻¹ and 1580 cm⁻¹, respectively researchgate.net. Additional bands corresponding to in-plane and out-of-plane C-H bending vibrations of the ring further confirm its presence.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Terminal Alkyne (≡C-H)Stretching3300 - 3250Strong, Sharp
Alkyne (C≡C)Stretching2140 - 2100Medium to Weak, Sharp
Thiazole Ring (C=N, C=C)Ring Stretching1600 - 1400Medium to Strong
Thiazole Ring (C-H)Stretching3100 - 3000Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers could obtain a detailed molecular model.

This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key structural parameters that could be determined include the lengths of the C-S, S-N, N=C, C=C, and C-C bonds within the 1,2-thiazole ring, as well as the geometry of the ethynyl substituent. This data would confirm the planarity of the thiazole ring and reveal the spatial relationship between the ring and the linear ethynyl group.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-π stacking. While specific crystallographic data for this compound is not publicly available, studies on other thiazole derivatives demonstrate the power of this technique to confirm molecular structures and analyze solid-state conformations nih.govst-andrews.ac.ukmdpi.com.

Structural Information ObtainableExamples for this compound
Atomic CoordinatesPrecise x, y, z position of each C, H, N, and S atom
Bond Lengths (Å)C-S, S-N, C=N, C≡C, ≡C-H bond distances
Bond Angles (°)Angles defining the geometry of the thiazole ring and the substituent
Molecular ConformationPlanarity of the thiazole ring and orientation of the ethynyl group
Crystal PackingArrangement of molecules in the unit cell and intermolecular forces

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

Beyond standard IR spectroscopy, other advanced methods provide complementary information about the electronic and vibrational properties of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing conjugated systems. The this compound molecule contains a π-conjugated system involving the thiazole ring and the ethynyl group. This conjugation is expected to give rise to characteristic π → π* electronic transitions. The parent thiazole molecule is known to absorb in the UV region nist.gov. The extension of conjugation by the ethynyl group would likely cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted 1,2-thiazole.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent complement to IR. It detects molecular vibrations that cause a change in the polarizability of a molecule. For this compound, the C≡C triple bond stretch, which can be weak in the IR spectrum, is expected to produce a strong and easily identifiable signal in the Raman spectrum due to the high polarizability of the triple bond. This makes Raman spectroscopy particularly powerful for confirming the presence of the alkyne functionality. Ring vibrations of the thiazole moiety would also be observable, providing a complete vibrational profile when combined with IR data researchgate.net.

TechniqueInformation ProvidedExpected Observations for this compound
UV-Vis SpectroscopyElectronic transitions (π → π*)Absorption maxima (λmax) in the UV region characteristic of a conjugated heterocyclic system.
Raman SpectroscopyVibrational modes (complementary to IR)Strong, sharp signal for C≡C stretch (~2100 cm⁻¹). Characteristic signals for thiazole ring vibrations.

Based on a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound This compound are not available in publicly accessible resources. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific molecule.

General computational methodologies such as Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics simulations are widely applied to various thiazole derivatives to investigate their electronic structures, molecular orbitals, and conformational behaviors. However, specific data and analyses for this compound, including its optimized geometry, HOMO-LUMO energy gap, predicted spectroscopic parameters, and anharmonic vibrational frequencies, have not been reported in the searched scientific literature.

To provide the requested in-depth article, published research containing these specific computational results for this compound would be required. Without such source data, generating the content would lead to speculation and scientific inaccuracy.

Computational and Theoretical Studies on 3 Ethynyl 1,2 Thiazole

Prediction of Reactivity Profiles and Exploration of Reaction Energy Landscapes

Currently, there are no published computational studies that specifically predict the reactivity profile or explore the reaction energy landscapes of 3-ethynyl-1,2-thiazole. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to calculate molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, as well as mapping potential energy surfaces for various reactions, such as cycloadditions or nucleophilic additions to the ethynyl (B1212043) group. Without these specific computational investigations, a detailed, data-driven prediction of its reactivity remains an open area for future research.

Structure-Reactivity Relationships from a Computational Perspective

Similarly, the scientific literature lacks computational studies that establish structure-reactivity relationships for this compound. Research in this area would involve systematically modifying the structure of the molecule (e.g., by introducing substituents on the thiazole (B1198619) ring) and calculating various quantum chemical descriptors to correlate structural changes with changes in reactivity. The absence of such studies means that a computational understanding of how the interplay between the 1,2-thiazole ring and the ethynyl substituent governs the molecule's chemical behavior has not been formally established.

Applications of 3 Ethynyl 1,2 Thiazole in Materials Science and Advanced Organic Synthesis

Precursors for High-Performance Organic and Polymeric Materials

The ethynyl (B1212043) group on the 1,2-thiazole ring provides a versatile handle for polymerization and molecular extension, leading to materials with tailored electronic and physical properties.

Conjugated Polymers and Oligomers with Tunable Electronic Properties

The incorporation of the 3-ethynyl-1,2-thiazole moiety into polymer backbones is a key strategy for creating conjugated polymers with specific electronic characteristics. The thiazole (B1198619) ring, being an electron-withdrawing unit, can be combined with electron-donating monomers to form donor-acceptor (D-A) polymers. rsc.org This architectural design is crucial for tuning the band gap and energy levels of the resulting materials. rsc.org

For instance, polymers containing thiazole units have been synthesized to explore the role of the heteroatom in the conduction pathway. arizona.edu The presence of the nitrogen atom in the thiazole ring influences the electronic structure and can lead to materials with high electron affinity. nih.gov Theoretical studies have shown that the introduction of an ethynyl group can enhance the planarity of polymer chains and modify their electronic properties, often leading to a desirable decrease in the HOMO-LUMO energy gap. nih.govresearchgate.net This effect is attributed to the reduction of steric hindrance and improved π-orbital overlap along the polymer backbone. researchgate.net

The synthesis of such polymers can be achieved through various methods, including direct (hetero)arylation polymerization, which has been successfully employed to create thiazole-based polymers. nih.gov Multicomponent polymerization approaches have also been developed to construct complex fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, demonstrating good thermal stability and solubility. rsc.org

Table 1: Electronic Properties of Thiazole-Containing Polymers

Polymer TypeMonomer UnitsKey Electronic PropertyReference
Donor-Acceptor PolymerAzothiazole and Bithiophene/Thieno[3,2-b]thiopheneSmall band gaps (~1.2–1.3 eV) rsc.org
n-type PolymerThiazole-diketopyrrolopyrroleHigh electron affinity nih.gov
Fused Heterocyclic PolymerImidazo[2,1-b]thiazole containingLow energy bands rsc.org

Photoactive and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)

The tunable electronic properties of polymers derived from this compound make them promising candidates for applications in optoelectronic devices. The ability to engineer the HOMO and LUMO energy levels is critical for efficient charge injection and transport in OLEDs and for effective charge separation in photovoltaic cells.

Thiazole-based polymers, particularly those with a donor-acceptor architecture, often exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable characteristic for photovoltaic applications. For example, a polymer based on a thiazole-diketopyrrolopyrrole unit has been synthesized and shown to have a high electron affinity and an interesting absorption band, making it a suitable non-fullerene acceptor in organic solar cells. nih.gov When blended with a suitable electron-donating polymer like P3HT, it has shown potential for charge transport and photovoltaic properties. nih.gov

In the context of OLEDs, the introduction of thiazole N-oxide units into a conjugated polymer has been shown to deepen both the HOMO and LUMO energy levels due to the enhanced electron-withdrawing effect, which can be beneficial for creating electron-transporting materials. researchgate.net The development of new carbazole-thiazole conjugates has also been explored, with studies on their spectroscopic properties indicating their potential in optoelectronic applications. mdpi.com

Table 2: Optoelectronic Applications of Thiazole-Based Materials

ApplicationMaterial TypeRelevant PropertyReference
Organic PhotovoltaicsThiazole-diketopyrrolopyrrole PolymerHigh electron affinity, suitable absorption band nih.gov
Organic ElectronicsThiazole-based Conjugated PolymersTunable HOMO/LUMO levels researchgate.net

High Carbon Content Solids and Nanomaterials

While direct research on this compound for high carbon content solids is limited, the thermal properties of related thiazole-containing polymers suggest their potential as precursors. The thermal stability of fused heterocyclic conjugated polymers with imidazo[2,1-b]thiazole units has been noted, which is a prerequisite for controlled carbonization processes. rsc.org Pyrolysis of such polymers under inert atmospheres could potentially lead to the formation of nitrogen and sulfur-doped carbon materials with interesting electronic and catalytic properties. The ethynyl group itself is known to facilitate cross-linking and char formation upon heating, which would contribute to a higher carbon yield.

Building Blocks and Ligands in Catalysis

The nitrogen and sulfur atoms in the 1,2-thiazole ring, along with the ethynyl group, provide multiple coordination sites for metal ions, making this compound and its derivatives attractive candidates for ligand development in catalysis.

Development of Ligands for Homogeneous and Heterogeneous Metal Catalysis

Thiazole derivatives have been extensively used to synthesize a variety of metal complexes with applications in catalysis. The thiazole moiety can act as a ligand, coordinating to metal centers through its nitrogen and/or sulfur atoms. These complexes have been investigated for their catalytic activity in various organic transformations.

For example, Co(II) and Cu(II) complexes with thiazole-based ligands have been synthesized and characterized. nih.gov The ligand's coordination behavior, often acting as a neutral tridentate or bidentate ligand, influences the geometry and electronic properties of the resulting metal complex. nih.govajol.info Such complexes have shown potential in catalytic applications. researchgate.net

Heterometallic complexes, where a metalloligand containing thiazole rings coordinates to a secondary metal ion, have been developed and used as reusable heterogeneous catalysts. researchgate.net These materials have demonstrated efficacy in ring-opening reactions of epoxides, cyanation, and Knoevenagel condensation reactions. researchgate.net The presence of the thiazole ring can influence the stability and reactivity of the catalytic species.

Table 3: Catalytic Applications of Thiazole-Based Metal Complexes

Catalyst TypeMetal IonsCatalytic ReactionReference
Heterometallic Complex{Co³⁺–Zn²⁺}, {Co³⁺–Cd²⁺}Ring-opening of epoxides, cyanation, Knoevenagel condensation researchgate.net
Mononuclear ComplexCo(II), Cu(II)General catalysis nih.gov

Role in Organocatalytic Systems

The thiazole moiety itself can play a role in organocatalysis. Thiazolium ions, derived from thiazoles, are well-known catalysts for reactions such as the benzoin (B196080) condensation. researchgate.net While direct applications of this compound in organocatalysis are not extensively documented, its structural features suggest potential.

More broadly, thiazole derivatives are synthesized using organocatalytic methods. For instance, a one-pot, two-step process for synthesizing 1,3-thiazoles has been developed using an organocatalytic epoxidation of nitro-olefins. nih.gov Furthermore, an organocatalytic multicomponent strategy has been employed for the synthesis of amalgamated triazole-benzimidazole/thiazole scaffolds, highlighting the utility of organocatalysis in accessing complex thiazole-containing molecules. researchgate.net These synthetic methodologies pave the way for creating novel thiazole-based structures that could be evaluated for their own organocatalytic activity. The development of environmentally benign synthetic approaches, such as using recyclable green catalysts and solvent-free conditions, is also a significant area of research in the synthesis of thiazole derivatives. bepls.com

Supramamolecular Chemistry and Self-Assembly Processes

The potential for this compound to participate in supramolecular chemistry is theoretically plausible based on the known properties of its components. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is known to engage in various non-covalent interactions. Similarly, the ethynyl group is a versatile functional group that can act as a hydrogen bond donor and participate in π-stacking interactions. However, without experimental data, any discussion remains speculative.

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Design and Synthesis of Supramolecular Architectures and Gels

The formation of supramolecular architectures and gels is predicated on the ability of molecules to self-assemble through specific and directional non-covalent interactions. While many thiazole-containing molecules have been successfully employed as building blocks for supramolecular structures, including gels, there are no specific reports on the use of this compound for this purpose. The linear and rigid nature of the ethynyl group, combined with the interactive potential of the thiazole ring, could, in principle, lead to the formation of well-ordered one-, two-, or three-dimensional networks. The development of such materials would require a systematic investigation into the self-assembly behavior of this compound and its derivatives under various conditions.

Applications in Ion Sensing and Molecular Recognition

Thiazole and its derivatives have been incorporated into various chemosensors for the detection of cations and anions. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, leading to changes in the photophysical properties of the molecule, such as color or fluorescence, upon binding. While the related 1,2,3-triazole ring system has been extensively used in the construction of ion sensors, the application of this compound in this field has not been reported. The design of such a sensor would likely involve the functionalization of the thiazole or ethynyl group with a signaling unit to transduce the binding event into a detectable output.

Advanced Synthetic Intermediates for Complex Molecular Architectures

The thiazole ring is a common motif in many biologically active compounds and functional materials, making thiazole derivatives valuable intermediates in organic synthesis. The ethynyl group is also a highly versatile functional group that can be transformed into a wide array of other functionalities through reactions such as click chemistry, Sonogashira coupling, and addition reactions. The combination of these two groups in this compound suggests its potential as a versatile building block for the synthesis of more complex molecules. However, specific examples of its use as a key intermediate in the synthesis of complex molecular architectures are not documented in the current literature.

Future Directions and Emerging Research Avenues for 3 Ethynyl 1,2 Thiazole

Discovery of Novel and More Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3-ethynyl-1,2-thiazole and its derivatives is a fundamental prerequisite for unlocking its full potential. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research will likely focus on greener and more sustainable alternatives.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles will be crucial. This includes the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents. nih.govbepls.com Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry could offer significant advantages in terms of reduced reaction times, lower energy consumption, and improved yields. nih.govufms.br

Catalyst Development: The design of novel catalysts, including recyclable and biodegradable options like chitosan-based hydrogels, will be a significant area of focus. mdpi.com These catalysts can enhance reaction efficiency and selectivity while minimizing environmental impact.

Synthetic ApproachKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. nih.govCould accelerate the key bond-forming steps in the synthesis of the 1,2-thiazole ring and the introduction of the ethynyl (B1212043) group.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer. nih.govMay facilitate reactions involving solid reagents or catalysts, leading to more efficient processes.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. mdpi.comThe use of enzymes could enable highly specific transformations, leading to enantiomerically pure this compound derivatives.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Could enable the continuous and scalable production of this compound with high purity.

Exploration of Underexplored Reactivity Modes and Transformations

The ethynyl group and the 1,2-thiazole ring are both reactive moieties, and their combination in a single molecule opens up a wide range of possibilities for novel chemical transformations. Future research will undoubtedly delve into the underexplored reactivity of this scaffold.

Potential areas of investigation include:

Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile, making it a prime candidate for various cycloaddition reactions. The exploration of [3+2] and [4+2] cycloadditions could lead to the synthesis of novel fused heterocyclic systems with interesting biological and material properties.

Cross-Coupling Reactions: The ethynyl proton can be readily removed to generate a terminal alkynide, which can participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. This would allow for the facile introduction of a wide range of substituents at the 3-position of the 1,2-thiazole ring.

Metal-Catalyzed Transformations: The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as ligands for transition metals, potentially enabling novel catalytic transformations. Research into the coordination chemistry of this compound could lead to the development of new catalysts for a variety of organic reactions.

Integration into Hybrid Organic-Inorganic Material Systems

The unique electronic and structural properties of this compound make it an attractive building block for the construction of novel hybrid organic-inorganic materials. The combination of the aromatic thiazole ring and the rigid, linear ethynyl group can lead to materials with interesting optical, electronic, and mechanical properties.

Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the thiazole ring can coordinate to metal ions, allowing for the formation of coordination polymers and MOFs. The ethynyl group can be used to further functionalize these materials or to create extended porous structures.

Conjugated Polymers: The ethynyl group can be readily polymerized through various methods, such as oxidative coupling or metathesis polymerization. The resulting conjugated polymers containing the 1,2-thiazole moiety could have interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Surface Functionalization: this compound can be used to functionalize the surfaces of inorganic materials, such as nanoparticles and metal oxides. This could be achieved through the reaction of the ethynyl group with surface hydroxyl groups or through the coordination of the thiazole ring to surface metal ions. Such functionalization could be used to modify the properties of the inorganic material or to create new hybrid materials with tailored functionalities.

Advanced Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design and development of new this compound-based molecules and materials with specific, targeted properties.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of properties of this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic properties. nih.govnih.gov This information can be used to guide the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound-based systems, such as their interactions with solvents, their conformational preferences, and their self-assembly behavior. This can provide valuable insights into the properties of materials derived from this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For biological applications, QSAR modeling can be used to develop predictive models that relate the structural features of this compound derivatives to their biological activity. nih.gov This can accelerate the discovery of new drug candidates.

Synergistic Approaches in Catalyst and Materials Design Leveraging the Ethynyl-Thiazole Motif

The combination of the ethynyl group and the 1,2-thiazole ring in a single molecule offers unique opportunities for the design of synergistic catalysts and materials. The two moieties can work in concert to enhance the performance of the resulting system.

Potential synergistic applications include:

Bifunctional Catalysis: The thiazole ring could act as a directing group or a ligand for a metal catalyst, while the ethynyl group could participate in the catalytic cycle or act as a secondary binding site for a substrate. This could lead to catalysts with enhanced activity and selectivity.

Self-Assembled Materials: The interplay between the coordinating ability of the thiazole ring and the rigid, linear nature of the ethynyl group could be exploited to create self-assembled materials with well-defined nanostructures. These materials could have applications in areas such as sensing, catalysis, and drug delivery.

Responsive Materials: The reactivity of the ethynyl group could be used to create materials that respond to external stimuli, such as light, heat, or pH. For example, the ethynyl group could be used as a cross-linking site that can be cleaved or formed in response to a specific stimulus, leading to a change in the material's properties.

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